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molecular formula C10H18Cl2N2 B574290 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride CAS No. 180080-29-9

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Cat. No. B574290
M. Wt: 237.168
InChI Key: BOZGPPLHJDNZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534546B1

Procedure details

Using the compound obtained in Example 97 as a starting material and after adding a solution of hydrogen chloride (4N) in 1,4-dioxane, the same procedure of Example 2 gave 2.37 g of the titled compound (yield, 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])=[CH:6][CH:5]=1)([O-])=O.[ClH:15]>O1CCOCC1>[ClH:15].[ClH:15].[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][N:12]([CH3:13])[CH3:14])=[CH:8][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=CC=C(C=C1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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